Cyproheptadine epoxide Cyproheptadine epoxide
Brand Name: Vulcanchem
CAS No.: 54191-04-7
VCID: VC21340998
InChI: InChI=1S/C21H21NO/c1-22-12-10-14(11-13-22)19-15-6-2-4-8-17(15)20-21(23-20)18-9-5-3-7-16(18)19/h2-9,20-21H,10-13H2,1H3
SMILES: CN1CCC(=C2C3=CC=CC=C3C4C(O4)C5=CC=CC=C52)CC1
Molecular Formula: C21H21NO
Molecular Weight: 303.4 g/mol

Cyproheptadine epoxide

CAS No.: 54191-04-7

Cat. No.: VC21340998

Molecular Formula: C21H21NO

Molecular Weight: 303.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cyproheptadine epoxide - 54191-04-7

CAS No. 54191-04-7
Molecular Formula C21H21NO
Molecular Weight 303.4 g/mol
IUPAC Name 1-methyl-4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine
Standard InChI InChI=1S/C21H21NO/c1-22-12-10-14(11-13-22)19-15-6-2-4-8-17(15)20-21(23-20)18-9-5-3-7-16(18)19/h2-9,20-21H,10-13H2,1H3
Standard InChI Key XUBOBOCBTFPEJJ-UHFFFAOYSA-N
SMILES CN1CCC(=C2C3=CC=CC=C3C4C(O4)C5=CC=CC=C52)CC1
Canonical SMILES CN1CCC(=C2C3=CC=CC=C3C4C(O4)C5=CC=CC=C52)CC1

Chemical Properties and Structure

Molecular Structure

Cyproheptadine epoxide features the characteristic tricyclic dibenzocycloheptene structure of the parent compound with an additional epoxide functional group at the 10,11 position. The epoxide group consists of an oxygen atom that forms a three-membered ring with two carbon atoms, creating a highly strained and reactive structure. This structural modification significantly alters the compound's chemical reactivity compared to cyproheptadine.

Formation and Metabolism

Metabolic Pathways

Cyproheptadine undergoes extensive biotransformation through various oxidative pathways, with cyproheptadine 10,11-epoxide being one of several metabolites formed. Studies with Cunninghamella elegans have demonstrated that within 72 hours, cyproheptadine is transformed into at least eight oxidative phase-I metabolites, primarily via aromatic hydroxylation pathways . The major metabolite identified was 2-hydroxycyproheptadine, while cyproheptadine 10,11-epoxide was formed as a minor metabolite.

The metabolic transformations of cyproheptadine include:

  • Hydroxylation at positions 1, 2, and 3

  • Formation of cyproheptadine 10,11-epoxide

  • N-demethylation to form N-desmethylcyproheptadine

  • N-oxidation to form cyproheptadine N-oxide

  • Combined pathways yielding N-desmethyl-2-hydroxycyproheptadine and 2-hydroxycyproheptadine N-oxide

Enzymatic Mechanisms

The formation of cyproheptadine epoxide appears to be catalyzed by cytochrome P450 monooxygenases. Evidence supporting this mechanism includes experiments with the fungus Cunninghamella elegans, where the formation of oxidative metabolites was inhibited by known cytochrome P450 inhibitors such as metyrapone, proadifen, and 1-aminobenzotriazole . Specifically, these inhibitors reduced the formation of 2-hydroxycyproheptadine by 35%, 70%, and 97%, respectively, suggesting similar enzymatic mechanisms may be involved in the formation of the epoxide.

Oxygen labeling experiments confirmed that the oxygen atom incorporated into the metabolites is derived from molecular oxygen, consistent with the action of monooxygenase enzymes. Additionally, the detection of cytochrome P450 in microsomal fractions of C. elegans and the inducibility of hydroxylase activity by naphthalene further support the role of these enzymes in the transformation of cyproheptadine .

Research Findings

Microbial Biotransformation Studies

Research on cyproheptadine epoxide has primarily focused on its formation during microbial biotransformation. A key study by Cunninghamella elegans demonstrated that this fungus could transform cyproheptadine into multiple metabolites, including the 10,11-epoxide form . The identification of this stable epoxide represented a significant finding, as it was reported to be the first stable epoxide isolated from microbial biotransformation of drugs.

The research found that two C. elegans strains, ATCC 9245 and ATCC 36112, produced essentially identical metabolite profiles when incubated with cyproheptadine hydrochloride in liquid culture. The metabolites were isolated using high-performance liquid chromatography (HPLC) and identified through mass spectrometric and proton nuclear magnetic resonance (NMR) spectroscopic analysis .

Comparative Metabolite Formation

Table 1: Major Metabolites of Cyproheptadine Identified in Cunninghamella elegans Studies

MetaboliteRelative AbundanceFormation Pathway
2-HydroxycyproheptadinePredominantAromatic hydroxylation
1-HydroxycyproheptadineMinorAromatic hydroxylation
3-HydroxycyproheptadineMinorAromatic hydroxylation
Cyproheptadine 10,11-epoxideMinorEpoxidation
N-desmethylcyproheptadineMinorN-demethylation
N-desmethyl-2-hydroxycyproheptadineMinorCombined N-demethylation and hydroxylation
Cyproheptadine N-oxideMinorN-oxidation
2-Hydroxycyproheptadine N-oxideMinorCombined hydroxylation and N-oxidation

Enzymatic Inhibition Studies

Research investigating the enzymatic mechanisms behind cyproheptadine metabolism has provided valuable insights into the formation of its metabolites, including the epoxide form. Inhibition studies with known cytochrome P450 inhibitors demonstrated significant effects on metabolite formation, as shown in the following table:

Table 2: Effect of Cytochrome P450 Inhibitors on 2-Hydroxycyproheptadine Formation

InhibitorInhibition Percentage
Metyrapone35%
Proadifen70%
1-Aminobenzotriazole97%

These findings strongly suggest that cytochrome P450 enzymes play a crucial role in the oxidative metabolism of cyproheptadine, including the formation of cyproheptadine epoxide .

Analytical Methods and Detection

Chromatographic Techniques

The isolation and identification of cyproheptadine epoxide typically involve chromatographic separation techniques. High-performance liquid chromatography (HPLC) has been successfully used to separate cyproheptadine metabolites, including the epoxide form, from complex biological matrices . The specific chromatographic conditions required for optimal separation would depend on the nature of the sample and the presence of other metabolites.

Chemical Reactivity

Epoxide Ring-Opening Reactions

As a compound containing an epoxide functional group, cyproheptadine epoxide can undergo various ring-opening reactions, which are significant in both chemical and biological contexts. The strained three-membered ring of the epoxide makes it particularly susceptible to nucleophilic attack, leading to the formation of various derivatives.

Key reactions include:

  • Hydrolysis to form diols

  • Reaction with amines to form amino alcohols

  • Interaction with thiols to form thioethers

  • Reduction to form alcohols

These reactions can occur under various conditions and may be relevant to the compound's metabolic fate and potential biological interactions.

Future Research Directions

Metabolomic Investigations

Advanced metabolomic approaches could enhance our understanding of cyproheptadine epoxide formation in various biological systems. Comparative studies across different species and under various conditions would help elucidate the factors influencing its formation and the relative importance of this metabolic pathway in different contexts.

Synthetic Applications

Exploring the synthetic utility of cyproheptadine epoxide as an intermediate for creating novel derivatives could be a promising research direction. The epoxide functional group provides a versatile handle for further modifications, potentially leading to compounds with improved pharmacological properties or novel activities.

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